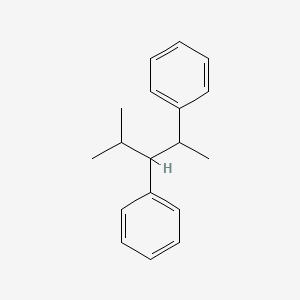
1,1'-(4-Methylpentane-2,3-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Methylpentane-2,3-diyl)dibenzene is an organic compound with the molecular formula C18H20. It is also known by other names such as 4-methyl-2,4-diphenyl-2-pentene . This compound is characterized by its unique structure, which includes a central pentane chain substituted with two benzene rings. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-methyl-2-pentene with benzene in the presence of a strong acid catalyst.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1’-(4-Methylpentane-2,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(4-Methylpentane-2,3-diyl)dibenzene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems.
Medicine: Although not widely used in medicine, derivatives of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene are being investigated for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used as a precursor for the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Methylpentane-2,3-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function . Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
1,1’-(4-Methylpentane-2,3-diyl)dibenzene can be compared with other similar compounds, such as:
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: This compound has a similar structure but differs in the position of the double bond.
1,1’-(2-Methylpentane-2,4-diyl)dibenzene: This compound has a different substitution pattern on the pentane chain.
4-Methyl-2,4-diphenyl-1-pentene: This compound has a similar molecular formula but differs in the position of the double bond and the substitution pattern.
Propiedades
Número CAS |
824401-10-7 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
(2-methyl-4-phenylpentan-3-yl)benzene |
InChI |
InChI=1S/C18H22/c1-14(2)18(17-12-8-5-9-13-17)15(3)16-10-6-4-7-11-16/h4-15,18H,1-3H3 |
Clave InChI |
UBOQJOPMKYOYQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


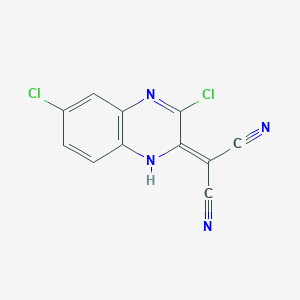
![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
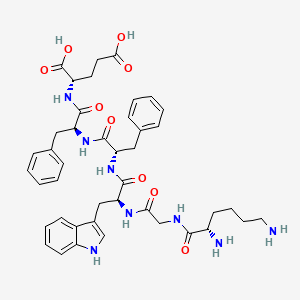
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
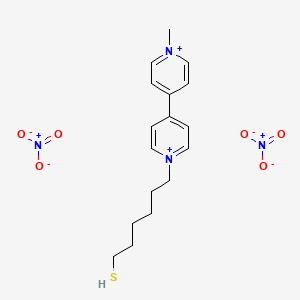
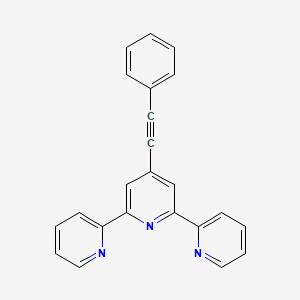
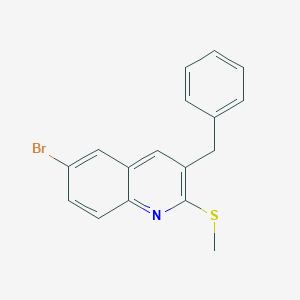
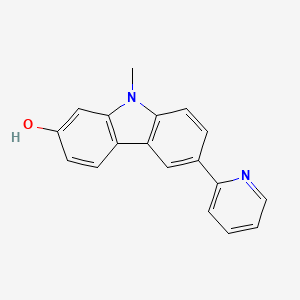
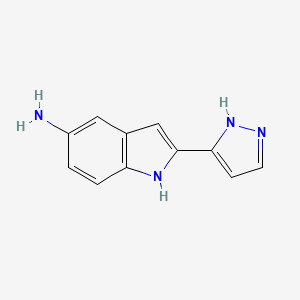
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
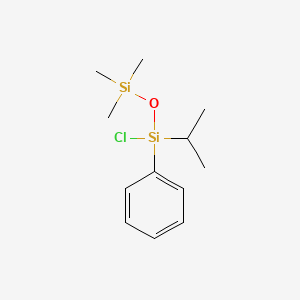
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
